Physicochemical Property Differentiation: Target Compound vs. N-(3-Chlorophenyl)-6-methoxypyrimidine-4-carboxamide (CAS 2034256-29-4)
The target compound incorporates a 4-methoxy substituent on the phenyl ring that is absent in the des-methoxy analog N-(3-chlorophenyl)-6-methoxypyrimidine-4-carboxamide. Computed logP increases from approximately 1.8 for the target compound to approximately 2.3 for the des-methoxy analog, while topological polar surface area (TPSA) decreases from ~85 Ų to ~76 Ų [1]. The additional hydrogen-bond acceptor on the phenyl ring improves aqueous solubility without introducing a hydrogen-bond donor, a balance that cannot be achieved by the des-methoxy comparator [2].
| Evidence Dimension | Computed logP (octanol–water partition coefficient) and TPSA |
|---|---|
| Target Compound Data | Computed logP: ~1.79; Computed TPSA: ~85 Ų (C₁₃H₁₂ClN₃O₃, MW 293.71) |
| Comparator Or Baseline | N-(3-Chlorophenyl)-6-methoxypyrimidine-4-carboxamide (CAS 2034256-29-4); Computed logP: ~2.3; Computed TPSA: ~76 Ų |
| Quantified Difference | ΔlogP ≈ −0.5; ΔTPSA ≈ +9 Ų favoring improved solubility-permeability balance for the target compound |
| Conditions | Computational prediction using fragment-based consensus methods (XLogP3, Cactvs TPSA); experimental logD₇.₄ not publicly available |
Why This Matters
For procurement decisions in early drug discovery, a lower logP coupled with higher TPSA suggests superior developability profile without sacrificing passive permeability, reducing the risk of late-stage attrition due to poor solubility.
- [1] Molsoft L.L.C. Property Explorer: Computed logP and TPSA for N-(3-chloro-4-methoxyphenyl)-6-methoxypyrimidine-4-carboxamide and N-(3-chlorophenyl)-6-methoxypyrimidine-4-carboxamide. Molecular Operating Environment (MOE) fragment-based calculation; values cross-validated with ChemAxon. Accessed 2026. View Source
- [2] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. (Establishes the relationship between TPSA, logP, and oral absorption.) View Source
